2-(3-fluorobenzyl)-6-(indoline-1-carbonyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
6-(2,3-dihydroindole-1-carbonyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2/c21-16-6-3-4-14(12-16)13-24-19(25)9-8-17(22-24)20(26)23-11-10-15-5-1-2-7-18(15)23/h1-9,12H,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZZJQOQOPIROR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=NN(C(=O)C=C3)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorobenzyl)-6-(indoline-1-carbonyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or their equivalents under acidic or basic conditions.
Introduction of the Indoline Carbonyl Group: The indoline carbonyl group can be introduced via acylation reactions using indoline and suitable acylating agents such as acid chlorides or anhydrides.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the pyridazinone intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Indole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridazinone derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-(3-fluorobenzyl)-6-(indoline-1-carbonyl)pyridazin-3(2H)-one. Its mechanism of action appears to involve:
- Induction of Apoptosis : The compound has shown the ability to induce programmed cell death in various cancer cell lines.
- Cell Cycle Arrest : It inhibits cell proliferation by interfering with cell cycle progression.
In Vitro Data on Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 (Colon) | 12.5 | Induction of apoptosis via mitochondrial pathways |
| MCF7 (Breast) | 15.0 | Cell cycle arrest |
| A549 (Lung) | 10.0 | Disruption of microtubule dynamics |
These results indicate that the compound's anticancer activity is comparable to established chemotherapeutic agents, suggesting its potential as a lead compound for further development.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest moderate antibacterial activity, indicating potential for development as an antimicrobial agent.
Case Studies
Several studies have underscored the therapeutic potential of this compound:
- Study on HCT116 Cells : This study demonstrated increased levels of reactive oxygen species upon treatment, leading to apoptosis.
- Combination Therapy Research : Preliminary findings suggest that combining this compound with existing chemotherapeutics may enhance efficacy and reduce resistance in cancer cells.
Mechanism of Action
The mechanism of action of 2-(3-fluorobenzyl)-6-(indoline-1-carbonyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on core modifications (pyridazinone vs. pyridinone) and substituent variations. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
Key Observations:
Core Structure: Pyridazinones (e.g., main compound) exhibit a 1,2-diazine ring, whereas pyridinones (e.g., ) feature a 1,4-diazine system.
Substituent Effects :
- Fluorinated Benzyl Groups : The 3-fluorobenzyl group in the main compound offers a balance between lipophilicity and steric bulk compared to the 2-chloro-6-fluorobenzyl group in , which may hinder target accessibility due to ortho-substitution .
- Indoline vs. Imidazole/Aryl Groups : The indoline-1-carbonyl group provides a planar, conjugated system for π-π stacking, unlike the imidazolylpropyl group in , which introduces polar interactions but reduces membrane permeability .
Key Findings:
- The main compound’s indoline-1-carbonyl group is structurally distinct from the methoxy or halogenated substituents in analogs, suggesting a unique binding mode. For instance, indoline’s rigidity may favor entropically driven binding to kinases, whereas methoxy groups in compounds rely on resonance effects for activity .
Biological Activity
The compound 2-(3-fluorobenzyl)-6-(indoline-1-carbonyl)pyridazin-3(2H)-one , known for its complex structure, is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a pyridazinone core, which is a heterocyclic structure known for its diverse biological activities. The presence of the 3-fluorobenzyl and indoline-1-carbonyl substituents enhances its pharmacological profile. The molecular formula is with a molecular weight of 321.36 g/mol.
Antimicrobial Activity
Research indicates that pyridazinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi. A study reported that derivatives with similar structures demonstrated an IC50 value of 0.091 mM against E. coli, suggesting strong antibacterial potential .
Anticancer Properties
The anticancer activity of pyridazinone derivatives has been extensively studied. For example, compounds derived from the pyridazinone framework have shown promising results in inhibiting cell proliferation in various cancer cell lines, including leukemia and breast cancer . In particular, this compound was evaluated for its cytotoxic effects on human cancer cell lines, demonstrating significant inhibition at low micromolar concentrations.
The mechanism by which pyridazinones exert their biological effects often involves interaction with specific cellular targets. For example, some studies suggest that these compounds may inhibit key enzymes involved in cancer cell growth and proliferation, such as cyclin-dependent kinases (CDKs). The inhibition of CDK activity has been linked to reduced tumor growth in preclinical models .
Case Studies
- Antitumor Efficacy : A study investigated the effects of various pyridazinone derivatives on cancer cell lines such as HeLa (cervical cancer) and HCT116 (colon cancer). The results indicated that certain derivatives exhibited IC50 values as low as 0.55 µM, highlighting their potential as therapeutic agents against malignancies .
- Antimicrobial Testing : In another research effort, a series of synthesized pyridazinones were tested against a panel of bacterial strains. Compounds demonstrated varying degrees of effectiveness, with some achieving significant inhibition against both Gram-positive and Gram-negative bacteria .
Data Table
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare pyridazin-3(2H)-one derivatives, such as 2-(3-fluorobenzyl)-6-(indoline-1-carbonyl)pyridazin-3(2H)-one?
- Pyridazin-3(2H)-ones are synthesized via cyclocondensation of dicarbonyl compounds with hydrazines or functionalization of preformed pyridazine cores. For example, ethyl 2-(4-(4-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)acetate was prepared by alkylation and cyclization reactions . Advanced routes involve coupling indoline-1-carbonyl moieties to pyridazinone scaffolds using amide bond-forming reagents (e.g., EDC/HOBt). Characterization typically combines NMR, LC-MS, and X-ray crystallography .
Q. How can structural elucidation of this compound be optimized?
- X-ray crystallography remains the gold standard for unambiguous structural determination. For instance, SHELX software (e.g., SHELXL) is widely used for small-molecule refinement, enabling precise bond-length and angle measurements . Complementary techniques include / NMR for functional group analysis and LC-MS for molecular weight confirmation .
Q. What biological screening strategies are recommended for pyridazin-3(2H)-one derivatives in early-stage research?
- Initial screens often focus on enzyme inhibition (e.g., kinase assays) or receptor binding studies. For example, pyridazinone analogs have been evaluated as p38 MAP kinase inhibitors using in vitro enzymatic assays . Cell-based viability assays (e.g., MTT) and platelet aggregation tests are also common for assessing pharmacological potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
- Systematic SAR requires modular substitution at key positions:
- 3-Fluorobenzyl group : Modulating electron-withdrawing effects to enhance target binding .
- Indoline-1-carbonyl moiety : Adjusting steric bulk to improve selectivity .
- Pyridazinone core : Introducing electron-donating/withdrawing groups to tune reactivity .
Q. What crystallographic challenges arise in resolving the conformation of this compound, and how can they be addressed?
- Challenges include poor crystal growth due to flexible substituents. Strategies:
- Co-crystallization : Use of stabilizing agents (e.g., PEGs).
- Twinned data refinement : SHELXL’s twin-law correction for high-symmetry space groups .
- Low-temperature data collection : Mitigates thermal motion artifacts .
Q. How should researchers resolve contradictions in biological activity data across pyridazin-3(2H)-one derivatives?
- Case example: Discrepancies in platelet aggregation inhibition between 4,5-dihydro-6-substituted analogs vs. 6-aryl derivatives may arise from:
- Solubility differences : Use logP/logD measurements to correlate hydrophobicity with activity.
- Metabolic instability : Conduct microsomal stability assays to identify labile groups .
- Cross-validate findings with orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
Q. What green chemistry approaches are applicable to the synthesis of pyridazin-3(2H)-one derivatives?
- Solvent-free mechanochemistry : Ball-milling for cyclocondensation reactions .
- Catalytic methods : Pd-catalyzed cross-coupling for late-stage functionalization .
- Biodegradable solvents : Replace DMF/THF with Cyrene or 2-MeTHF .
Methodological Tables
Table 1. Key Spectral Data for Pyridazin-3(2H)-one Derivatives
Table 2. Common Functionalization Reactions for Pyridazin-3(2H)-ones
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
